3-Bromo-2-(propan-2-yloxy)aniline
Description
3-Bromo-2-(propan-2-yloxy)aniline is a brominated aniline derivative with an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position and a bromine atom at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₂BrNO (molecular weight ≈ 230.1 g/mol). The compound combines an electron-donating alkoxy group with an electron-withdrawing bromine atom, creating unique electronic and steric properties.
Properties
IUPAC Name |
3-bromo-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDAFQYHQZQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(propan-2-yloxy)aniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is coupled with a brominated precursor to form the desired product . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or bromine-based reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-2-(propan-2-yloxy)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and the propan-2-yloxy group can influence its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following compounds are structurally analogous, differing in substituents or functional groups:
Key Observations:
Electronic Effects: The isopropoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution, whereas the bromophenoxy group in 4d introduces additional electron withdrawal, reducing reactivity . 3-Amino-2-bromophenol () has a phenolic -OH group, making it more acidic (pKa ~9–10) compared to the ether-linked derivatives .
Steric Effects: 4d and 4i have bulky phenoxy substituents, which may hinder reactions at the ortho position. The target compound’s isopropoxy group is less sterically demanding, favoring reactions at the para position relative to the -NH₂ group.
Synthetic Yields :
Spectroscopic Comparison
While direct NMR data for the target compound are unavailable, comparisons with analogs reveal trends:
- NH₂ Peaks : In 4d and 4i, the -NH₂ protons resonate as singlets at δ 5.26 and 6.11, respectively . The target compound’s -NH₂ signal would likely appear upfield (δ ~4.5–5.5) due to reduced electron withdrawal from the isopropoxy group.
- Aromatic Protons: Substituents influence chemical shifts. For example, 4d’s bromophenoxy group deshields adjacent protons (δ 7.65–6.44) , whereas the target compound’s isopropoxy group may shield protons, shifting signals upfield.
Biological Activity
3-Bromo-2-(propan-2-yloxy)aniline is an organic compound that has garnered attention for its potential biological activities. Its structure, featuring a bromine atom and a propan-2-yloxy group attached to an aniline moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Structure and Composition
- IUPAC Name : this compound
- Chemical Formula : C10H12BrN
- CAS Number : [insert CAS number if available]
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.11 g/mol |
| Melting Point | [insert value] °C |
| Solubility | [insert solubility information] |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of propan-2-yloxybenzene have shown potent antibacterial effects against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus .
Case Study: Antibacterial Activity
In a study examining the antibacterial efficacy of related compounds, it was found that certain derivatives exhibited over 80% inhibition against urease enzymes at concentrations around 100 µg/mL. The most active compound in that study had an IC50 value of approximately 60.2 µg/mL, showcasing the potential of these compounds in combating bacterial infections .
Anticancer Activity
The anticancer properties of this compound have also been explored. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings
- A study reported that certain aniline derivatives showed selective cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.
- Mechanistic studies suggested that these compounds may interact with specific cellular targets, disrupting critical signaling pathways involved in cancer progression .
The proposed mechanism of action for this compound involves:
- Halogen Bonding : The bromine atom may facilitate interactions with biological macromolecules.
- Hydrogen Bonding : The propan-2-yloxy group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Moderate | High | [insert value] |
| 4-Chloroaniline | Low | Moderate | [insert value] |
| 4-Bromoaniline | High | Moderate | [insert value] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
